Ginsenoside F3

Overview

Description

Ginsenoside F3 is a naturally occurring saponin compound found in the leaves of Panax ginseng. It belongs to the dammarane-type triterpene saponins, which are known for their diverse biological activities. This compound has been studied for its potential health benefits, including immunomodulatory, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Ginsenoside F3 primarily targets immune cells and has been shown to regulate the production and gene expression of type 1 and type 2 cytokines in murine spleen cells . It also enhances the NF-kappaB DNA binding activity induced by ConA in murine spleen cells .

Mode of Action

This compound interacts with its targets, primarily immune cells, to modulate their function. It regulates the production and gene expression of type 1 and type 2 cytokines, which are key players in the immune response . Additionally, this compound enhances the DNA binding activity of NF-kappaB, a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection .

Biochemical Pathways

They exert their functions via interactions with steroidal receptors . Ginsenosides are triterpene saponins, composed of a dammarane skeleton with various sugar moieties attached . Over

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside F3 can be isolated from the crude extracts of Panax ginseng flower buds. The isolation process involves reversed-phase high-performance liquid chromatography (RP-HPLC) using a Zorbax Eclipse XDB C-18 column with a ternary mobile phase of acetonitrile, water, and phosphoric acid (28:71:1) at a flow rate of 1.0 mL/min . The preparation at a semi-preparative scale involves using a Daisogel C-18 column and gradient elution system of acetonitrile and water (32:68 to 28:72) at a flow rate of 10 mL/min .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Panax ginseng leaves or flower buds. The process includes extraction with solvents, followed by purification using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.

Major Products Formed: The major products formed from these reactions include various ginsenoside derivatives with altered biological activities. For example, hydrolysis can yield protopanaxadiol and protopanaxatriol, which are aglycones with distinct pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside Rd

- Ginsenoside Re

- Ginsenoside Rf

- Ginsenoside Rg1

- Ginsenoside Rg2

- Ginsenoside Rg3

- Ginsenoside Rh1

Biological Activity

Ginsenoside F3, a triterpene saponin derived from Panax ginseng, has garnered significant attention due to its diverse biological activities, particularly its immunoenhancing properties. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

1. Immunoenhancing Activity

Mechanism of Action

this compound has been shown to enhance the proliferation of murine spleen cells. Its mechanism involves the modulation of cytokine production, specifically increasing levels of type 1 cytokines (IL-2 and IFN-γ) while decreasing levels of type 2 cytokines (IL-4 and IL-10). This activity is crucial for immune response regulation.

Research Findings

A study conducted by Lee et al. (2004) utilized a [^3H]thymidine incorporation assay to evaluate the effects of this compound on spleen cell proliferation. The results indicated that this compound significantly promoted cell proliferation at concentrations ranging from 0.1 to 100 µmol/L, with an optimal effect observed at 10 µmol/L. Additionally, enzyme-linked immunosorbent assay (ELISA) was employed to measure cytokine levels, confirming the compound's ability to upregulate IL-2 and IFN-γ production while downregulating IL-4 and IL-10 .

Gene Expression Modulation

this compound also influences gene expression related to immune function. RT-PCR analysis revealed that it enhances the expression of IFN-γ and T-bet (a transcription factor associated with type 1 immunity) while suppressing IL-4 and GATA-3 (associated with type 2 immunity). Furthermore, electrophoretic mobility shift assays (EMSA) demonstrated that this compound enhances NF-kappaB DNA binding activity, indicating its role in activating immune signaling pathways .

2. Comparative Analysis of Biological Activities

| Biological Activity | This compound | Ginsenoside F5 |

|---|---|---|

| Cytokine Modulation | ↑ IL-2, ↑ IFN-γ, ↓ IL-4, ↓ IL-10 | Not specified |

| Spleen Cell Proliferation | Promotes proliferation | Inhibits HL-60 cell growth via apoptosis |

| Mechanism | Enhances NF-kappaB activity | Not specified |

3. Case Studies and Applications

Case Study: Immune Response Enhancement

In a controlled study on mice, this compound was administered to evaluate its effect on immune response post-vaccination. Mice treated with this compound showed a significantly higher antibody response compared to the control group, suggesting its potential as an adjuvant in vaccine formulations .

4. Isolation and Quantification

Recent advancements in isolation techniques have improved the yield and purity of this compound from Panax ginseng extracts. A study reported using high-performance liquid chromatography (HPLC) for the purification of Ginsenosides F3 and F5, achieving over 96% purity. This methodological enhancement is pivotal for further pharmacological studies and applications .

Properties

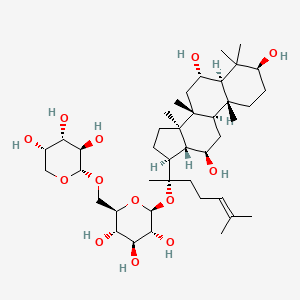

IUPAC Name |

2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVLGWTJSLQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62025-50-7 | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the potential immunological effects of Ginsenoside F3?

A1: Research suggests that this compound may possess immunoenhancing properties. In studies using murine spleen cells, this compound demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, this compound appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].

Q2: What is the distribution of this compound within the Panax ginseng plant?

A3: this compound is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their this compound content.

Q3: Are there any structural analogs of this compound with known biological activity?

A4: Yes, this compound belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.

Q4: Are there any analytical methods to assess the quality and presence of this compound in plant material?

A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying this compound along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.